molecular formula C6H7N3O2 B12996701 4-(Methylamino)pyrimidine-2-carboxylic acid

4-(Methylamino)pyrimidine-2-carboxylic acid

Cat. No.: B12996701
M. Wt: 153.14 g/mol
InChI Key: CUUPNTPQBYROTM-UHFFFAOYSA-N
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Description

4-(Methylamino)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylamino)pyrimidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Methylamino)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby impacting cell proliferation and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyrimidine-5-carboxylic acid
  • 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
  • 2-Amino-4,6-diarylpyrimidine derivatives

Uniqueness

4-(Methylamino)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4-(methylamino)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c1-7-4-2-3-8-5(9-4)6(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9)

InChI Key

CUUPNTPQBYROTM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)C(=O)O

Origin of Product

United States

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